ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Medicinal chemistry Fragment-based drug design PROTAC linker chemistry

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1429171-52-7, MFCD27987361, PubChem CID is a heterobicyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family—a scaffold with documented purine isosterism that underpins applications across kinase inhibition, PPARα agonism, and targeted protein degradation. It bears a chlorine atom at C6, a methyl group at C3, and an ethyl ester at C4, yielding a molecular formula of C₁₀H₁₀ClN₃O₂ (MW 239.66 g/mol), a calculated XLogP3 of 2.4, a predicted density of 1.401 ± 0.06 g/cm³, a predicted boiling point of 401.7 ± 40.0 °C, and a predicted pKa of 7.60 ± 0.40.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 1429171-52-7
Cat. No. B1382091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS1429171-52-7
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=NNC(=C12)C)Cl
InChIInChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14)
InChIKeyRGQZVEXLCYVQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1429171-52-7): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1429171-52-7, MFCD27987361, PubChem CID 86680295) is a heterobicyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family—a scaffold with documented purine isosterism that underpins applications across kinase inhibition, PPARα agonism, and targeted protein degradation [1]. It bears a chlorine atom at C6, a methyl group at C3, and an ethyl ester at C4, yielding a molecular formula of C₁₀H₁₀ClN₃O₂ (MW 239.66 g/mol), a calculated XLogP3 of 2.4, a predicted density of 1.401 ± 0.06 g/cm³, a predicted boiling point of 401.7 ± 40.0 °C, and a predicted pKa of 7.60 ± 0.40 [2]. The compound is commercially supplied at ≥97% purity by multiple vendors and is categorized explicitly as a Protein Degrader Building Block for PROTAC library synthesis [3].

Why In-Class Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute for Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in Procurement Decisions


The pyrazolo[3,4-b]pyridine scaffold tolerates diverse substitution patterns, yet even single-point alterations at C3, C4, or C6 produce measurable changes in physicochemical properties, reactivity, and downstream synthetic utility. The 6-chloro substituent enables nucleophilic aromatic substitution and cross-coupling chemistry with a distinct activation profile compared to 6-bromo or 6-fluoro analogs—the 6-Br variant (CAS 1396779-99-9) carries a 18.6% higher molecular weight, a 15.7% higher density, and a significantly elevated procurement cost per gram, while the des-methyl analog (CAS 1426918-16-2) alters both the steric environment and the tautomeric equilibrium at the pyrazole ring . Moreover, the 4-ethyl ester is the direct precursor to the 4-carboxylic acid derivatives that appear in the Sanofi PKC inhibitor patent series (US 8,686,150 B2), establishing a documented synthetic route to bioactive amides that cannot be replicated with the free acid or methyl ester forms without additional protection/deprotection steps [1]. These cumulative differences mean that generic replacement of this specific building block with a 'close analog' introduces risk of failed cross-coupling yields, altered pharmacokinetic profiles in elaborated products, or incompatibility with established PROTAC linker chemistry.

Quantitative Comparative Evidence: Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate vs. Closest Analogs


Molecular Weight and Atom Economy: 6-Chloro vs. 6-Bromo Analog

The 6-chloro substitution provides superior atom economy compared to the direct 6-bromo analog. Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (MW 239.66 g/mol) is 44.45 Da lighter than the 6-bromo counterpart (MW 284.11 g/mol), a 15.6% mass reduction that is critical when the building block constitutes part of a larger PROTAC or bifunctional molecule where total molecular weight must remain below ~900 Da for cellular permeability [1]. This mass advantage translates directly into lower material cost per mole of product in multi-step syntheses.

Medicinal chemistry Fragment-based drug design PROTAC linker chemistry

Density and Handling Properties: 6-Chloro vs. 6-Bromo Analog

The predicted density of the 6-chloro compound (1.401 ± 0.06 g/cm³) is 13.6% lower than that of the 6-bromo analog (1.621 ± 0.06 g/cm³), while the boiling point is 12.1 °C lower (401.7 vs. 413.8 °C) . These differences in bulk physical properties affect handling, storage, and formulation behavior, with the lower-density chloro compound offering advantages in gravimetric dispensing accuracy for high-throughput parallel synthesis where precise milligram-scale weighing is required.

Process chemistry Formulation Solid-state properties

Substitution Pattern Specificity: 3-Methyl-4-ester-6-chloro vs. Des-methyl Analog (CAS 1426918-16-2)

The presence of the C3 methyl group distinguishes this compound from ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1426918-16-2; MW 225.63). In the broader pyrazolo[3,4-b]pyridine class, the C3 substituent is a critical determinant of biological target engagement: the MDPI 2022 review documents that C3-substituted 1H-pyrazolo[3,4-b]pyridines dominate the patent literature (>2,400 patents) and that the C3 position is one of five diversity points driving biomedical applications [1]. The 3-methyl group stabilizes the 1H-tautomer and provides a hydrophobic contact point exploited in kinase hinge-region binding, as demonstrated by the Sanofi PKC inhibitor series (US 8,686,150 B2), where the 3-alkyl substitution directly impacts potency against PKC isoforms implicated in diabetic nephropathy [2]. The des-methyl analog lacks this pharmacophoric feature and would not map to the same SAR landscape.

Kinase inhibitor design Structure-activity relationship Tautomerism

Tautomeric Form Specificity: 1H- vs. 2H-Pyrazolo[3,4-b]pyridine in Biological Mimicry of Purine Bases

The 1H-tautomer of pyrazolo[3,4-b]pyridine is explicitly recognized as a purine base mimetic (adenine/guanine isostere), which is the structural basis for its widespread use as a kinase inhibitor scaffold [1]. The compound is named and supplied as the 1H-tautomer (ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate), whereas the 2H-tautomeric form represents a distinct chemical entity with a different hydrogen-bonding pattern. The 1H-tautomer is stabilized by the 3-methyl substituent, which disfavors the [1,5]-sigmatropic shift that would interconvert the tautomers. This tautomeric identity directly impacts kinase hinge-region recognition: the N1-H and N7 (pyridine N) of the 1H-form mimic the N9-H and N3 of the purine ring system, a binding mode validated crystallographically for closely related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives in complex with PPARα [2].

Purine isosterism Kinase inhibitor design Tautomerism

Procurement Cost Efficiency: 6-Chloro vs. 6-Bromo Building Block for Parallel Synthesis

The 6-chloro compound is listed by multiple vendors at lower unit costs compared to the 6-bromo analog. The 6-bromo compound (CAS 1396779-99-9, 97% purity, 250 mg) is priced at approximately $3,037 from Aladdin, whereas the 6-chloro target compound (CAS 1429171-52-7, 97–98% purity, 250 mg) is listed at approximately $610–830 across Leyan and Aladdin . This represents a 73–80% cost reduction per unit mass of building block. Additionally, the 6-chloro compound is stocked by a broader network of suppliers (Combi-Blocks, Leyan, Capot, SynHet, ChemScene, Aladdin), reducing single-supplier dependency and lead-time risk.

Medicinal chemistry budget Parallel synthesis Building block procurement

Validated Application Scenarios for Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Based on Quantitative Evidence


PROTAC Library Synthesis as a Protein Degrader Building Block

This compound is explicitly classified and supplied as a Protein Degrader Building Block [1]. Its 4-ethyl ester serves as a masked carboxylic acid handle for late-stage linker conjugation after ester hydrolysis, while the 6-chloro group enables chemoselective SNAr or cross-coupling functionalization to install the target-protein-binding ligand. The 3-methyl group provides the hydrophobic contact required for E3 ligase or target protein engagement in the final PROTAC molecule. The compound's moderate XLogP3 of 2.4 and MW of 239.66 keep the total PROTAC molecular weight manageable when combined with a cereblon- or VHL-based E3 ligase ligand and a PEG/alkyl linker.

Synthesis of PKC Isoform-Selective Kinase Inhibitors for Diabetic Complication Research

The Molaid database directly links this compound to Sanofi patent US 8,686,150 B2, which claims 6-(4-hydroxy-phenyl)-3-alkyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as PKC inhibitors for treating diabetic nephropathy, neuropathy, and retinopathy [2]. The ethyl ester is the direct synthetic precursor to the 4-carboxylic acid amide pharmacophore. The 1H-tautomeric form ensures the purine-mimetic hydrogen-bonding pattern required for kinase hinge-region binding, while the 6-chloro position can be diversified to optimize PKC isoform selectivity.

PPARα Agonist Scaffold Development for Dyslipidemia Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has been crystallographically validated as a PPARα-selective activator scaffold (Yoshida et al., Sci. Rep. 2020) [3]. The ethyl ester form of the target compound serves as the direct precursor to the carboxylic acid head group that engages the canonical H12 hydrogen-bond network in the PPARα ligand-binding domain. The 6-chloro substituent occupies a hydrophobic cavity between Ile272 and Ile354 that is inaccessible to fibrate-class agonists, providing a structural basis for subtype selectivity over PPARγ and PPARδ.

Medicinal Chemistry Hit-to-Lead Diversification via C6 Nucleophilic Substitution

The 6-chloro position is activated for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, enabling parallel diversification at the C6 vector while retaining the 3-methyl-4-ester core that anchors kinase hinge-region recognition [4]. Compared to the 6-bromo analog, the chloro leaving group provides a more controlled SNAr reactivity profile—sufficiently activated for substitution under mild conditions (60–100 °C with primary amines in DMF or THF), yet less prone to premature displacement during storage or early synthetic steps, which translates to higher isolated yields of the desired mono-substituted products in library format.

Quote Request

Request a Quote for ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.